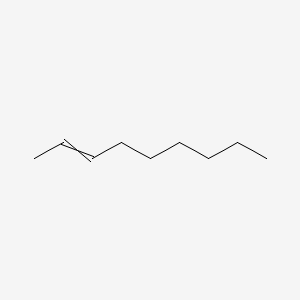

2-Nonene

Vue d'ensemble

Description

2-Nonene is an organic compound belonging to the alkene family, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C₉H₁₈, and it is one of the structural isomers of nonene. This compound is a clear, colorless liquid with a distinct odor, commonly used in the petrochemical industry for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Nonene can be synthesized through the oligomerization of propene. This process involves the combination of multiple propene molecules under specific conditions to form larger molecules like this compound. The reaction typically requires high pressure and temperature, along with a catalyst such as zeolite or phosphoric acid .

Industrial Production Methods: Industrial production of this compound primarily involves the polymerization of propene. This method is efficient and widely used in the petrochemical industry. The reaction conditions include high pressure and temperature, and the presence of a catalyst to facilitate the formation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Nonene, as an alkene, undergoes various types of chemical reactions, including:

Addition Reactions: Due to the presence of the carbon-carbon double bond, this compound readily participates in addition reactions. Common addition reactions include halogenation, hydration, and hydrogenation.

Oxidation Reactions: this compound can be oxidized to form various oxygenated compounds.

Polymerization: It can undergo polymerization to form larger molecules or polymers.

Common Reagents and Conditions:

Halogenation: Halogens such as chlorine or bromine can be added to this compound in the presence of a solvent like carbon tetrachloride.

Hydration: Water can be added to this compound in the presence of an acid catalyst to form alcohols.

Hydrogenation: Hydrogen gas can be added to this compound in the presence of a metal catalyst like palladium to form alkanes.

Major Products Formed:

Halogenated Compounds: Addition of halogens results in the formation of dihalides.

Alcohols: Hydration of this compound forms nonanol.

Applications De Recherche Scientifique

2-Nonene has various applications in scientific research and industry:

Chemistry: It is used as a building block for the synthesis of other chemical compounds, including plasticizers, antioxidants, and resins.

Biology and Medicine: Research on this compound includes its potential use in the development of pharmaceuticals and other biologically active compounds.

Industry: this compound is used in the production of detergents, lubricants, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Nonene involves its reactivity due to the carbon-carbon double bond. This double bond allows this compound to participate in various addition reactions, making it a versatile compound in chemical synthesis. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparaison Avec Des Composés Similaires

1-Nonene: Another isomer of nonene with the double bond at the first carbon atom.

3-Nonene: An isomer with the double bond at the third carbon atom.

4-Nonene: An isomer with the double bond at the fourth carbon atom.

Comparison:

Reactivity: The position of the double bond in 2-Nonene makes it more reactive in certain addition reactions compared to its isomers.

Applications: While all nonene isomers have similar industrial applications, the specific properties of this compound make it more suitable for certain chemical syntheses.

Physical Properties: The boiling and melting points of this compound may differ slightly from its isomers due to the position of the double bond

Propriétés

Numéro CAS |

2216-38-8 |

|---|---|

Formule moléculaire |

C9H18 |

Poids moléculaire |

126.24 g/mol |

Nom IUPAC |

(E)-non-2-ene |

InChI |

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3+ |

Clé InChI |

IICQZTQZQSBHBY-HWKANZROSA-N |

SMILES |

CCCCCCC=CC |

SMILES isomérique |

CCCCCC/C=C/C |

SMILES canonique |

CCCCCCC=CC |

Point d'ébullition |

275 to 284 °F at 760 mm Hg (USCG, 1999) 135-140 °C @ 1 ATM |

Color/Form |

COLORLESS LIQUID |

Densité |

0.739 at 68 °F (USCG, 1999) 0.739 @ 20 °C |

Point d'éclair |

78 °F (USCG, 1999) 78 °F OC |

| 27215-95-8 | |

Description physique |

Liquid; [Sigma-Aldrich MSDS] |

Pictogrammes |

Flammable; Irritant; Health Hazard |

Pression de vapeur |

10.86 mm Hg (USCG, 1999) Vapor pressure = 3.75 mm Hg @ 25 °C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and molecular weight of non-2-ene?

A1: Non-2-ene has the molecular formula C9H18 and a molecular weight of 126.24 g/mol.

Q2: Does the provided research discuss the spectroscopic data of non-2-ene?

A2: While the research doesn't explicitly focus on the spectroscopic data of non-2-ene itself, it does discuss the spectroscopic properties (IR, 1H and 13C NMR, MS) of various derivatives, such as 8-acetamido-2,4,4,8-tetramethyl-3-azabicyclo[3.3.1]non-2-ene perchlorate. [] These data provide valuable insights into the structural features of these compounds.

Q3: What types of reactions are commonly observed with non-2-ene and its derivatives?

A3: The research highlights various reactions involving non-2-ene derivatives, including:

- Cycloaddition Reactions: Compounds containing the non-2-ene moiety, such as 1,6-dithia-4,9-diazaspiro[4.4]non-2-enes and 1-oxa-6-thia-4,9-diazaspiro[4.4]non-7-enes, can be synthesized via cycloaddition reactions involving 1,2-diaza-1,3-butadienes and specific thiones. []

- Ritter Reactions: The synthesis of 8-acetamido-2,4,4,8-tetramethyl-3-azabicyclo[3.3.1]non-2-ene perchlorate from (+)-limonene involves a Ritter reaction with acetonitrile in the presence of perchloric acid. []

- Reduction Reactions: The biological metabolism of 4-hydroxy-2-nonenal (HNE), a derivative of non-2-ene, involves reduction to 1,4-dihydroxy-2-nonene. [, , ] This reaction is primarily catalyzed by the enzyme aldo-keto reductase AKR1C1. []

Q4: The research mentions the synthesis of "spiro" compounds. What does the term "spiro" refer to in this context?

A4: The term "spiro" in the context of these papers refers to a specific structural motif in organic chemistry. A spiro compound contains two or more rings that share only one common atom, the spiro atom. For instance, 1,6-dithia-4,9-diazaspiro[4.4]non-2-enes are spiro compounds where a non-2-ene moiety is part of a spirocyclic system. [, ]

Q5: What is 4-hydroxy-2-nonenal (HNE), and why is its metabolism significant?

A5: 4-Hydroxy-2-nonenal (HNE) is a major α,β-unsaturated aldehyde produced during lipid peroxidation, a process associated with oxidative stress and various pathological conditions. [, , ] HNE is cytotoxic and electrophilic, readily reacting with cellular components like proteins and DNA, leading to cellular damage. Its efficient detoxification is crucial for maintaining cellular health.

Q6: How is HNE metabolized in the liver?

A6: The liver employs several enzymatic pathways to detoxify HNE:

- Reduction: Aldo-keto reductase AKR1C1 catalyzes the NADPH-dependent reduction of HNE to the less reactive 1,4-dihydroxy-2-nonene. [, , ]

- Oxidation: Aldehyde dehydrogenases (ALDH) oxidize HNE to 4-hydroxy-2-nonenoic acid. []

- Conjugation: Glutathione S-transferases (GST) catalyze the conjugation of HNE with glutathione (GSH), forming a GSH-HNE adduct that is readily excreted. []

Q7: What is the significance of AKR1C1 in HNE metabolism?

A7: AKR1C1 exhibits a high catalytic efficiency for HNE reduction and is inducible by oxidative stress and glutathione depletion. [] This suggests that AKR1C1 plays a critical role in cellular defense against HNE-mediated damage, particularly under conditions of heightened oxidative stress.

Q8: Are there any other biological activities associated with non-2-ene derivatives?

A8: Yes, several biological activities have been reported for non-2-ene derivatives:

- Antibacterial and Antifungal Activity: Novel spiro-isoxazolyl bis-[5,5’]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines, both containing the non-2-ene moiety, have demonstrated significant antibacterial and antifungal activity against various standard strains. []

- Angiogenesis Inhibition: Azaspirene, a natural product containing a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, has shown potent angiogenesis inhibitory activity by blocking vascular endothelial growth factor (VEGF)-induced endothelial cell migration. []

Q9: How does the structure of non-2-ene derivatives influence their biological activity?

A9: While the provided research doesn't explicitly detail comprehensive SAR studies, it highlights some crucial points:

- Spirocyclic Structure and Binding Affinity: The spherical shape of bicyclic azoalkanes containing the non-2-ene moiety contributes significantly to their strong binding affinity to p-sulfonatocalix[4]arene (CX4), a synthetic host molecule. This interaction is driven by shape complementarity between the guest and host molecules. []

- Substituent Effects on Sigma Receptor Binding: The presence and position of substituents on the bicyclic framework of N(6)-allyl bicyclic derivatives can significantly influence their binding affinity to the sigma(1) receptor. Specifically, a substituent at the 2-position of the bicyclic system can lead to unfavorable steric interactions with the receptor, impacting binding affinity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B3028471.png)

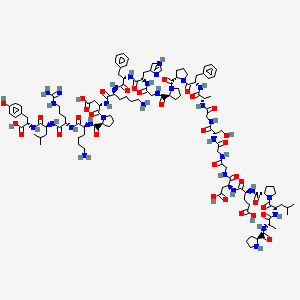

![(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028486.png)